1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-
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Overview
Description
1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features a unique structure with multiple aromatic rings and a pyrrolidinylmethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the reaction of an α-haloketone with ammonia or an amine.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles under mild conditions to form disubstituted imidazoles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.
Chemical Reactions Analysis
1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- can be compared with other similar compounds, such as:
4-Phenyl-1H-Imidazole: A simpler imidazole derivative with a single phenyl group.
4-(1H-Imidazol-1-yl)phenol: An imidazole derivative with a phenol group.
1-Methyl-1H-imidazole-4-sulfonyl chloride: An imidazole derivative with a sulfonyl chloride group.
The uniqueness of 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- lies in its complex structure, which imparts specific chemical and biological properties that may not be present in simpler imidazole derivatives.
Properties
Molecular Formula |
C27H26ClN3 |
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Molecular Weight |
428.0 g/mol |
IUPAC Name |
1-[[2-(4-chlorophenyl)phenyl]-[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C27H26ClN3/c28-24-13-11-22(12-14-24)25-5-1-2-6-26(25)27(31-18-15-29-20-31)23-9-7-21(8-10-23)19-30-16-3-4-17-30/h1-2,5-15,18,20,27H,3-4,16-17,19H2 |
InChI Key |
JEXVKNFLDQYJES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(C3=CC=CC=C3C4=CC=C(C=C4)Cl)N5C=CN=C5 |
Origin of Product |
United States |
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